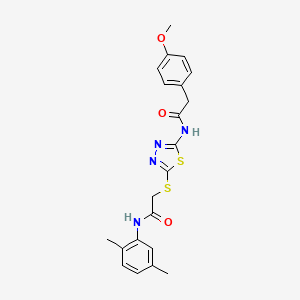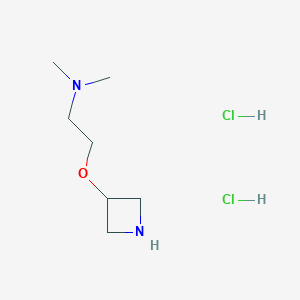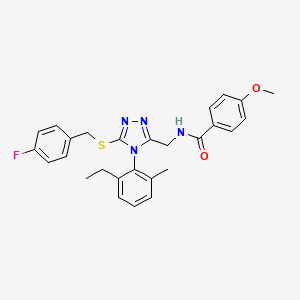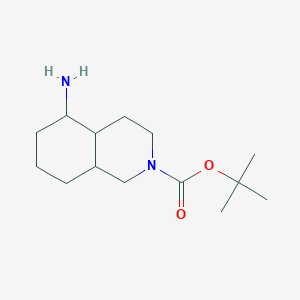![molecular formula C17H19N7O2 B2916960 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 2034576-22-0](/img/structure/B2916960.png)
(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial properties. For instance, novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating various moieties have been created to assess their effects against bacterial and fungal species, showing moderate activity in some cases (H. Abdel‐Aziz, N. Hamdy, I. Fakhr, A. Farag, 2008).
Antiviral and Antitumoral Activity
Research has also been conducted on derivatives for potential antiviral and antitumoral applications. A series of compounds were synthesized and tested for their activity, with findings indicating that structural variations could enhance biological properties toward either antiviral or antitumoral effects. These studies have opened avenues for the development of new therapeutic agents with targeted action mechanisms (Parameshwara Chary Jilloju et al., 2021).
Chemical Reactions and Modifications
Other research efforts have focused on the chemical reactions and modifications of triazolo[1,5-a]pyrimidine derivatives, exploring their cyclocondensation reactions and the subsequent formation of various heterocyclic compounds. These studies contribute to the understanding of the chemical properties and reactivity of such molecules, enabling the design of compounds with desired characteristics (S. Desenko et al., 1998).
Dual PDE3/4 Inhibitory Activity
Investigations into dual PDE3/4-inhibitory fused bicyclic heteroaromatic-4,4-dimethylpyrazolones have been conducted, showing potent bronchodilatory and anti-inflammatory activity. These findings suggest potential applications in treating respiratory diseases through the modulation of phosphodiesterase activity (Koji Ochiai et al., 2012).
5-HT2 Antagonist Activity
Additionally, the synthesis and evaluation of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives for 5-HT2 antagonist activity have been explored. This research indicates the potential of these compounds in developing new treatments for disorders related to the serotonin system (Y. Watanabe et al., 1992).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities, given that similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties . Further studies could also focus on the synthesis and structural characterization of this compound.
Propiedades
IUPAC Name |
(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-11-9-12(2)24-17(19-11)20-15(22-24)16(25)23-8-4-5-13(10-23)26-14-6-3-7-18-21-14/h3,6-7,9,13H,4-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGWUYGDVHZZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)
![Oxazole,2-[(1S)-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-inden]-7-YL]-4,5-dihydro-4-(phenylmethyl)-,(4S)-](/img/structure/B2916878.png)
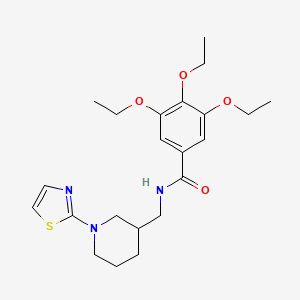

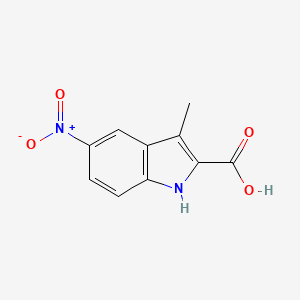
![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)
![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)

